N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide
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Overview
Description
N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide is a hydrazone derivative known for its diverse applications in various fields of science. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide is X70 carbon steel (CS). It acts as an inhibitor of X70 carbon steel corrosion in aggressive 1 M HCl environment .
Mode of Action
The compound forms an intramolecular O—H N hydrogen bond that involves the phenolic oxygen, O1 and the azomethine nitrogen atom, N1, forming an S(6) ring motif . This bonding helps the compound to adhere to the surface of the X70 carbon steel, thereby inhibiting corrosion .
Biochemical Pathways
It’s known that the compound inhibits the corrosion process, which involves electrochemical reactions at the metal surface .
Pharmacokinetics
Its effectiveness as a corrosion inhibitor suggests that it has good adsorption properties on the metal surface .
Result of Action
The compound forms a protective layer on the surface of the X70 carbon steel, thereby inhibiting corrosion. This results in the preservation of the metal’s structural integrity in an aggressive acid environment .
Action Environment
The efficacy and stability of N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide as a corrosion inhibitor are influenced by environmental factors such as temperature and the concentration of the compound. The inhibition efficiency was found to increase with increase in the compound’s concentration but decreased with rise in temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as crystallization, distillation, and chromatography to ensure it meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antitumor properties, making it useful in biomedical research.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticancer and antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide
Uniqueness
N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the bromine atom, hydroxyl group, and nitro group makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-4-5-13(19)10(6-11)8-16-17-14(20)9-2-1-3-12(7-9)18(21)22/h1-8,19H,(H,17,20)/b16-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSKKESWMADMGR-LZYBPNLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural features of N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide based on the research findings?
A1: The research paper, "N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide methanol monosolvate" [], characterizes the crystal structure of the title compound. Key findings include:
- Planarity: The two benzene rings within the hydrazone molecule are nearly coplanar, with a dihedral angle of only 5.8° [].
- Intramolecular Hydrogen Bonding: An intramolecular O—H⋯N hydrogen bond exists, forming an S(6) ring motif within the molecule [].
- Intermolecular Interactions: The compound interacts with methanol solvent molecules via O—H⋯O hydrogen bonds. Additionally, N—H⋯O hydrogen bonds link the molecules, creating chains along the crystallographic a axis [].
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